Diethyl 5,5'-(thiophen-2-ylmethanediyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate)
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Overview
Description
ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring multiple functional groups, including ester, hydroxyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the thiophene rings, followed by the introduction of the ethoxycarbonyl and hydroxyl groups. Common reagents used in these reactions include ethyl bromoacetate, thiophene derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ester groups can produce alcohols.
Scientific Research Applications
ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives and compounds with similar functional groups. Some similar compounds include:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
Ethyl 2-thiophenecarboxylate: An ester derivative of thiophene with an ethoxycarbonyl group.
Properties
Molecular Formula |
C21H22O6S3 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)-thiophen-2-ylmethyl]-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H22O6S3/c1-5-26-20(24)13-10(3)29-18(16(13)22)15(12-8-7-9-28-12)19-17(23)14(11(4)30-19)21(25)27-6-2/h7-9,15,22-23H,5-6H2,1-4H3 |
InChI Key |
KXCMYLDOIHUODP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C(C2=CC=CS2)C3=C(C(=C(S3)C)C(=O)OCC)O)C |
Origin of Product |
United States |
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